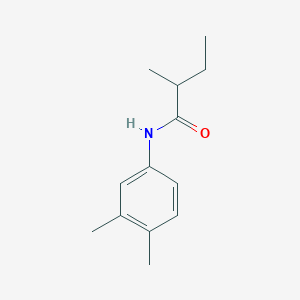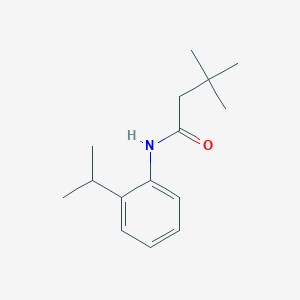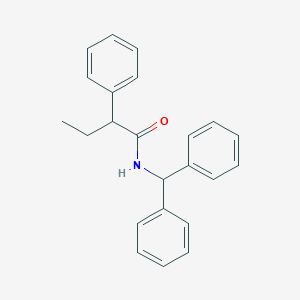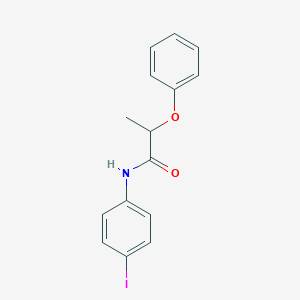
N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE is an organic compound that belongs to the class of formamides It is characterized by the presence of a naphthyl group and a phenyl group attached to a formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE typically involves the reaction of 2-naphthylamine with formic acid and aniline under specific conditions. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of aromatic amines using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and the reusability of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective and scalable catalysts, such as trichlorotriazine (TCT), can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Naphthol: An important starting material for the synthesis of various heterocyclic compounds.
N-Phenylformamide: A simpler formamide derivative with different reactivity and applications.
N,N’-Diphenylformamidine: Another formamide derivative with distinct coordination chemistry and biological properties.
Uniqueness: N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE is unique due to the presence of both naphthyl and phenyl groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its significance in organic chemistry and related fields.
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29g/mol |
Nom IUPAC |
N-naphthalen-2-yl-N-phenylformamide |
InChI |
InChI=1S/C17H13NO/c19-13-18(16-8-2-1-3-9-16)17-11-10-14-6-4-5-7-15(14)12-17/h1-13H |
Clé InChI |
PVSDKMXJGMUWFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)N(C=O)C2=CC3=CC=CC=C3C=C2 |
Solubilité |
14.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)




